molecular formula C11H14 B012858 3-Phenyl-1-pentene CAS No. 19947-22-9

3-Phenyl-1-pentene

Cat. No. B012858
CAS RN: 19947-22-9
M. Wt: 146.23 g/mol
InChI Key: HAGOWDKLLDRZAS-UHFFFAOYSA-N
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Description

3-Phenyl-1-pentene is a chemical compound with the molecular formula C11H14 . It is also known by other names such as (1-ethyl-2-propenyl)benzene and 1-penten-3-ylbenzene . The average mass of 3-Phenyl-1-pentene is 146.229 Da .


Molecular Structure Analysis

The molecular structure of 3-Phenyl-1-pentene consists of a phenyl group (a benzene ring) attached to a pentene group (a five-carbon chain with a carbon-carbon double bond) . The average mass of 3-Phenyl-1-pentene is 146.229 Da, and its monoisotopic mass is 146.109543 Da .

Scientific Research Applications

  • Synthesis Building Blocks : 2- (Phenylthio)-2-penten-5-olide, related to 3-Phenyl-1-pentene, has been identified as a promising building block for synthesizing 3-substituted δ-lactones, noted for their high electrophilic reactivity towards carbon nucleophiles (Kato, Ouchi, & Yoshikoshi, 1983).

  • Polymerization and Isomerization : Monomer-isomerization polymerization of 5-phenyl-2-pentene with TiCl3-R3Al catalysts results in a polymer consisting exclusively of 5-phenyl-1-pentene units (Endo, Tsujikawa, & Otsu, 1986). Additionally, photocatalytic activity of polymer-anchored iron carbonyl species shows significant potential for 1-pentene isomerization (Sanner, Austin, Wrighton, Honnick, & Pittman, 1979).

  • Photolysis and Spectroscopy : The solid-state photolysis of azobis-3-phenyl-3-pentane, closely related to 3-Phenyl-1-pentene, produces a mixture of E and Z isomers, with the formation being influenced by lattice control (Skinner, Blaskiewicz, & McBride, 1972). Conformation-specific spectroscopy of 5-phenyl-1-pentene has identified various isomers and provided insights into their fluorescence lifetimes (Pillsbury & Zwier, 2009).

  • Oxidation Studies : Research on oxidation of compounds structurally related to GR-S, which includes 3-Phenyl-1-pentene derivatives, reveals a multi-stage process leading to the formation of peroxides, acids, esters, carbon dioxide, and water (Lawrence & Shelton, 1950).

  • Catalysis and Reaction Studies : Studies have explored the influence of molecular crowding at catalyst sites on the isomerization of compounds like 2-pentene, demonstrating varied cis:trans ratios based on catalyst type (McMunn, Moyes, & Wells, 1978). Nickel-catalyzed oligomerization of internal olefins can produce linear, less branched products suitable for lubricants and diesel fuel, depending on the oligomer size (Sattler, Ho, Paccagnini, & Padilla, 2020).

  • Environmental Interactions : The major tropospheric removal mechanism for pentenyl compounds like 3-Phenyl-1-pentene involves gas-phase reactions with OH radicals, while photolysis plays a minor role (Jiménez, Lanza, Antiñolo, & Albaladejo, 2009).

Safety And Hazards

The safety data sheet for a similar compound, 1-Pentene, indicates that it is extremely flammable and may be fatal if swallowed and enters airways . It may cause irritation of the respiratory tract and gastrointestinal irritation, nausea, vomiting, and diarrhea if ingested .

properties

IUPAC Name

pent-1-en-3-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-3-10(4-2)11-8-6-5-7-9-11/h3,5-10H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGOWDKLLDRZAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871305
Record name 3-Phenyl-1-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1-pentene

CAS RN

19947-22-9
Record name 3-Phenyl-1-pentene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019947229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenyl-1-pentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
CR Smith, A Zhang, DJ Mans… - … syntheses; an annual …, 2008 - ncbi.nlm.nih.gov
Following the procedure described in Inorganic Syntheses, 4b a Grignard reaction employing Mg turnings (1.17 g, 48.1 mmol, 6.5 equiv), sodium tetrafluoroborate (813 mg, 7.40 mmol), …
K Kawakami, N Kawata, K Maruya, T Mizoroki… - Journal of Catalysis, 1975 - Elsevier
… The deuterium distributions in minor products, 2-phenyl-2-butene and 3-methyl3-phenyl- 1-pentene, are also worthy of mention. If CDFCD-CH(C,H,)CHzD is isomerized to 2-phenyl-2-…
DC Rowlands - 1952 - search.proquest.com
… of ethyl bromide and sodium salt ofallylbenzene with the ordinary successive addition (whereinthe salt Is formed and the bromide added to It), anotherpreparation of 3-phenyl-1-pentene …
N Kawata, K Maruya, T Mizoroki, A Ozaki - Bulletin of the Chemical …, 1974 - journal.csj.jp
… is to be noted that the ethylene dimerization as well as isomerization of l-butene formed is accelerated when most of the styrene is consumed, and also that 3methyl-3-phenyl-1-pentene …
Number of citations: 41 www.journal.csj.jp
J Jin, TV RajanBabu - Tetrahedron, 2000 - Elsevier
… and NMR analysis of the purified product revealed the presence of three components, identified as Z- and E-4-phenyl-2-pentenes 13 (76%) and 2-methyl-3-phenyl-1-pentene 12a (18%)…
Y Qiao, CM Li, Q Li, T Tang, XZ Xu… - Applied Mechanics …, 2014 - Trans Tech Publ
We adopted a new extraction method - Accelerated Solvent Extractor (ASE)[1] to extract the liposoluble constituents of Panax quinquefolius and Panax ginseng. GC-MS was used to …
Number of citations: 2 www.scientific.net
AM Caporusso, A Zampieri, LA Aronica… - The Journal of Organic …, 2006 - ACS Publications
… (S)-4,4-Dimethyl-3-phenyl-1-pentene [(S)-8ba] (entry 3, Table 2): 90% yield; bp 84 C (7 mmHg); [α] 25 D −58.4 (neat, d 25 4 0.8808); 1 H NMR δ 0.89 (s, 9H), 3.01 (d, J = 9.6 Hz, 1H), …
Number of citations: 22 0-pubs-acs-org.brum.beds.ac.uk
N Kawata, K Maruya, T Mizoroki, A Ozaki - Bulletin of the Chemical …, 1974 - journal.csj.jp
… Formation of small amounts of styrene, phenylbutenes, and 3-methyl-3-phenyl-1-pentene was observed in the dimerization of ethylene, indicating that the ligand in the complex reacted …
Number of citations: 20 www.journal.csj.jp
L Rosi, M Bartoli, M Frediani - Waste Management, 2018 - Elsevier
Microwave Assisted Pyrolysis (MAP) of the plastic fraction of Waste from Electric and Electronic Equipment (WEEE) from end-life computers was run with different absorbers and set-ups …
KH Shaughnessy, RM Waymouth - Organometallics, 1998 - ACS Publications
… The diastereoselectivity for olefins substituted in the allylic position was higher, but the reactions proceeded at much lower rates: 3-Phenyl-1-pentene (27) underwent carboalumination …
Number of citations: 61 0-pubs-acs-org.brum.beds.ac.uk

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